
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol: is an organic compound belonging to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its interesting structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Lewis acids such as AlCl3 or BF3
Solvents: Non-polar solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Hydrogenation to form saturated alcohols using catalysts like Pd/C.
Substitution: Halogenation or alkylation reactions using reagents like NBS or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, NaBH4 in methanol
Substitution: NBS in CCl4, alkyl halides in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-one
- Bicyclo[2.2.2]octane-2,5-dione
Uniqueness
Compared to similar compounds, 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(222)oct-5-ene-2-methanol stands out due to its unique combination of functional groups and bicyclic structure
Eigenschaften
CAS-Nummer |
84963-29-1 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C16H26O/c1-6-15(17)16-11(5)13-8-12(9(2)3)14(16)7-10(13)4/h6-7,9,11-17H,1,8H2,2-5H3 |
InChI-Schlüssel |
LEPGSXUGAUWCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C(C1C(C=C)O)C=C2C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
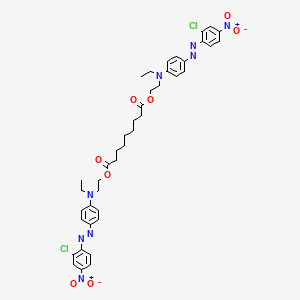

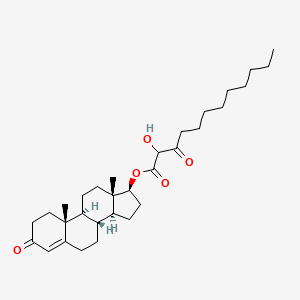
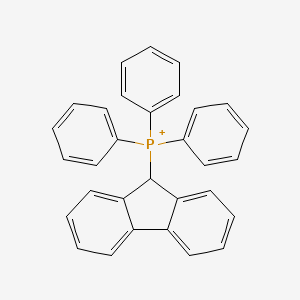

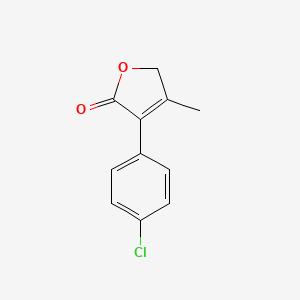
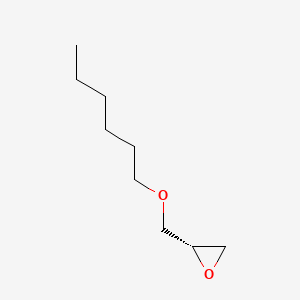
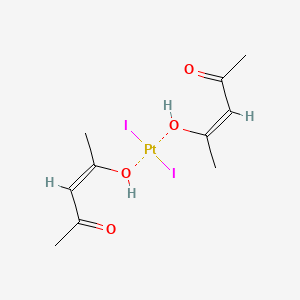
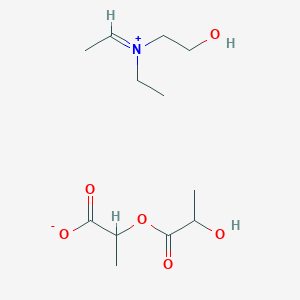

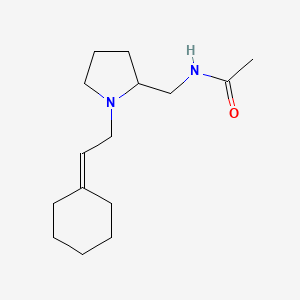

![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
